Morin dihydrate

描述

准备方法

Synthetic Routes and Reaction Conditions: Morin dihydrate can be synthesized through various methods, including the extraction from natural sources such as Maclura pomifera, Maclura tinctoria, and Psidium guajava . The extraction process typically involves the use of solvents like ethanol or methanol, followed by purification steps such as crystallization or chromatography.

Industrial Production Methods: In industrial settings, this compound is often produced through the extraction of plant materials followed by chemical synthesis to enhance purity and yield. The process involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to ensure the quality and consistency of the final product .

化学反应分析

Types of Reactions: Morin dihydrate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidation products.

Reduction: It can be reduced to form dihydroflavonols.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions.

Major Products: The major products formed from these reactions include various morin derivatives, which have been studied for their enhanced biological activities .

科学研究应用

Morin dihydrate has a wide range of scientific research applications:

Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.

Biology: Studied for its antioxidant properties and its ability to scavenge free radicals.

Industry: Used in the formulation of dietary supplements and as a natural colorant in food and cosmetics.

作用机制

Morin dihydrate exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.

Anticancer Activity: Induces apoptosis in cancer cells through the mitochondrial pathway and inhibits cell proliferation by regulating the PI3K/Akt and MAPK signaling pathways.

相似化合物的比较

- Quercetin

- Kaempferol

- Myricetin

- Luteolin

Morin dihydrate stands out due to its unique combination of hydroxyl groups, which contribute to its potent biological activities and make it a valuable compound in various fields of research and industry.

生物活性

Morin dihydrate, a bioflavonoid derived from the Moraceae family of plants, has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Overview of this compound

This compound is recognized for its antioxidant , anti-inflammatory , anti-cancer , anti-microbial , and neuroprotective properties. It has been studied extensively for its potential benefits in various health conditions, including diabetes, stress-related disorders, and neurodegenerative diseases.

1. Antioxidant Activity

This compound exhibits strong antioxidant properties, primarily due to its ability to scavenge free radicals and inhibit lipid peroxidation. The presence of hydroxyl groups in its structure contributes to its effectiveness as a radical scavenger.

- Mechanism : Morin's antioxidant activity is attributed to:

2. Anti-inflammatory Effects

Studies indicate that this compound can modulate inflammatory pathways, particularly by inhibiting the TREM-1/TLR4 signaling cascade, which is crucial in mediating inflammation in various tissues.

- Research Findings : In animal models, morin administration significantly reduced liver inflammation and fibrosis .

3. Neuroprotective Properties

This compound has demonstrated neuroprotective effects in various models of stress and neurodegeneration. It is shown to prevent neuronal damage and improve cognitive functions.

- Case Study : In a study involving BALB/c mice subjected to chronic restraint stress, morin treatment reduced behavioral abnormalities and biochemical disruptions associated with stress .

This compound exerts its effects through several cellular signaling pathways:

- Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB) : Modulates inflammation.

- Mitogen-Activated Protein Kinase (MAPK) : Involved in cell proliferation and survival.

- Nrf2 Pathway : Enhances antioxidant response elements, promoting cellular defense against oxidative stress .

1. Diabetes Management

This compound has shown promise in managing diabetes by improving glucose metabolism and reducing oxidative stress in diabetic models.

- Findings : In streptozotocin-induced diabetic rats, morin administration led to decreased blood glucose levels comparable to standard antidiabetic drugs .

2. Stress-Related Disorders

Research indicates that morin can alleviate symptoms associated with chronic stress by enhancing memory and reducing anxiety-like behaviors.

- Experimental Results : Mice treated with morin displayed reduced immobility time in forced swim tests, suggesting antidepressant-like effects .

Data Table: Summary of Biological Activities of this compound

属性

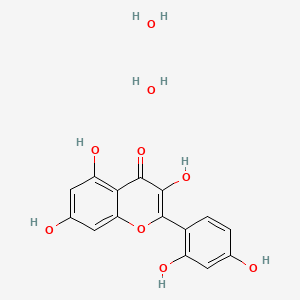

IUPAC Name |

2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O7.2H2O/c16-6-1-2-8(9(18)3-6)15-14(21)13(20)12-10(19)4-7(17)5-11(12)22-15;;/h1-5,16-19,21H;2*1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEVKYFNHIADTEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3040776 | |

| Record name | Morin hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654055-01-3, 6472-38-4 | |

| Record name | Morin hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Morin AR | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。